1H-indol-3-yl(morpholino)methanone
Overview
Description
“1H-indol-3-yl(morpholino)methanone” is a chemical compound that belongs to the indole family . Indoles are significant heterocyclic systems that provide the skeleton to many important synthetic drug molecules . They are known to bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Synthesis Analysis
The synthesis of indole derivatives has been a major area of focus for synthetic organic chemists . A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione has been performed . These are used as efficient precursors for the synthesis of active molecules .
Chemical Reactions Analysis
Indole derivatives are known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . They are also known to be involved in multicomponent reactions (MCRs), which offer access to complex molecules .
Scientific Research Applications
Antiviral Activity
Indole derivatives, including “1H-indol-3-yl(morpholino)methanone”, have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have demonstrated anti-inflammatory activities . Specific compounds, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide, showed anti-inflammatory and analgesic activities .
Anticancer Activity
Indole derivatives have been found to possess anticancer properties . The indole nucleus has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new anticancer derivatives .
Anti-HIV Activity
Indole-based molecules have been targeted as potential anti-HIV-1 agents . For example, novel indolyl and oxochromenyl xanthenone derivatives have been synthesized and their molecular docking studies performed as anti-HIV-1 .
Antioxidant Activity
Indole derivatives have shown antioxidant activities . The indole nucleus, present in many bioactive aromatic compounds, contributes to these antioxidant properties .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties . The indole nucleus, due to its aromatic nature, readily undergoes electrophilic substitution, which can enhance its antimicrobial activity .
Antitubercular Activity
Indole derivatives have shown potential in the treatment of tuberculosis . For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated for their in vitro antitubercular activity .
Antidiabetic Activity
Indole derivatives have also shown potential in the treatment of diabetes . The indole nucleus, due to its aromatic nature, readily undergoes electrophilic substitution, which can enhance its antidiabetic activity .
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are ideal precursors for the synthesis of active molecules . Therefore, the future directions for “1H-indol-3-yl(morpholino)methanone” could involve further exploration of its therapeutic possibilities and its use in the synthesis of new active molecules.
properties
IUPAC Name |
1H-indol-3-yl(morpholin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-13(15-5-7-17-8-6-15)11-9-14-12-4-2-1-3-10(11)12/h1-4,9,14H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZDFERKUQVERA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101328389 | |
Record name | 1H-indol-3-yl(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101328389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819781 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1H-indol-3-yl(morpholino)methanone | |
CAS RN |
225782-55-8 | |
Record name | 1H-indol-3-yl(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101328389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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